molecular formula C30H42O9 B1200893 Decoside CAS No. 111508-63-5

Decoside

Cat. No.: B1200893
CAS No.: 111508-63-5
M. Wt: 546.6 g/mol
InChI Key: QKBSRWIVHXFMNA-OEKLXEDWSA-N
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Description

Decoside (C₃₀H₄₂O₉) is a bioactive compound isolated from Polygala tomentosa (多花托斯卡纳), classified pharmacologically as a vertebrate toxin . Its topological polar surface area (TPSA) suggests favorable pharmacokinetic properties, such as membrane permeability and solubility, aligning with drug-likeness criteria .

Properties

CAS No.

111508-63-5

Molecular Formula

C30H42O9

Molecular Weight

546.6 g/mol

IUPAC Name

3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H42O9/c1-15-25(32)21(36-4)13-23(38-15)39-18-7-9-28(2)17(12-18)5-6-20-24(28)26(33)27(34)29(3)19(8-10-30(20,29)35)16-11-22(31)37-14-16/h11,15,17-21,23,25,32-33,35H,5-10,12-14H2,1-4H3/t15-,17+,18-,19+,20+,21-,23-,25-,28-,29-,30-/m0/s1

InChI Key

QKBSRWIVHXFMNA-OEKLXEDWSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4C3=C(C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decoside belongs to a family of taxane-related compounds, many of which are derived from Taxus species (红豆杉属).

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Molecular Formula Source Plant Key Functional Groups Known Pharmacological Activity
This compound C₃₀H₄₂O₉ Polygala tomentosa Hydroxyl, acetyl Vertebrate toxin; breast cancer target binding
Decinamol taxinine J (4849) C₃₀H₄₂O₁₁ Taxus spp. 5α-hydroxy, multiple acetoxy Anticancer (taxane backbone)
5-Decinnamoyl-taxagifine (4850) C₃₀H₄₀O₁₄ Taxus yunnanensis 19-hydroxyl, acetyl Uncharacterized (structural similarity to taxol derivatives)
13-Deacetylnamoyl taxchinin B (4851) C₃₃H₄₂O₁₂ Taxus wallichiana Deacetylated side chains Cytotoxic (predicted)
Decinnamoyl-1-hydroxy-taxinine J (4852) C₃₀H₄₂O₁₂ Taxus chinensis 1-hydroxyl, deacetylated Unreported
5α-Decinnoyl taxagifine (4853) C₂₈H₃₈O₁₂ Taxus spp. Modified cinnamate groups Potential antimitotic activity
Key Observations:

Structural Divergence :

  • This compound lacks the extensive acetoxy groups seen in taxinine J (4849) and taxagifine (4850), which are critical for microtubule stabilization in taxol-like anticancer activity .
  • Its hydroxyl and acetyl groups may contribute to unique protein-binding properties, as evidenced by its interaction with breast cancer targets .

The absence of reported cytotoxicity in this compound contrasts with taxane derivatives, underscoring the impact of subtle structural changes on bioactivity .

Source-Specific Variability :

  • This compound is uniquely sourced from Polygala tomentosa, whereas analogues are primarily from Taxus species. This divergence may influence extraction yields, ecological sustainability, and therapeutic applicability .

Functional Comparison with Non-Taxane Analogues

Beyond structural analogues, this compound shares functional similarities with other toxin-class compounds:

Table 2: Functional Analogues of this compound

Compound Molecular Formula Source Functional Similarity to this compound
This compound C₃₀H₄₂O₉ Polygala tomentosa Vertebrate toxin; high TPSA (drug-likeness)
Aconitine C₃₄H₄₇NO₁₁ Aconitum spp. Neurotoxin; sodium channel modulation
Ricin C₃₀H₄₈N₈O₈ Ricinus communis Ribosome-inactivating protein toxin
Key Findings:
  • Mechanistic Contrast : Unlike ricin, which inhibits protein synthesis, this compound’s toxin activity may involve direct protein interactions, as suggested by its binding to LRP6 and RPS27a .
  • Drug Development Potential: this compound’s TPSA (∼150 Ų, inferred from molecular formula) exceeds aconitine’s (∼130 Ų), indicating better solubility and oral bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decoside
Reactant of Route 2
Decoside

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